Docetaxel trihydrate
Description
Contextualization as a Semisynthetic Taxane (B156437) Analog
Docetaxel (B913) is a clinically established antimitotic agent and a semisynthetic analog of paclitaxel (B517696). drugbank.com It is not a naturally occurring compound but is derived from a precursor, 10-deacetylbaccatin III (10-DAB III). google.comacs.orgeurekaselect.com This precursor is extracted from the needles of the European yew tree, Taxus baccata. nih.gov The semisynthesis involves chemically modifying the 10-DAB III molecule, a process that includes protecting hydroxyl groups, attaching a synthetic side chain, and subsequent deprotection to yield the final docetaxel molecule. google.comeurekaselect.com This synthetic modification results in a compound that, in some preclinical studies, has demonstrated greater cytotoxicity than its natural counterpart, paclitaxel. wikipedia.org
Overview of its Foundational Role as a Microtubule-Stabilizing Agent
The primary mechanism of action for docetaxel is the disruption of the microtubule network within cells, which is critical for cell division. patsnap.com Microtubules, composed of α- and β-tubulin heterodimers, are dynamic structures that must assemble and disassemble for cellular processes, most notably for the formation of the mitotic spindle during cell division. smpdb.canih.gov
Docetaxel exerts its cytotoxic effect by binding to the β-subunit of tubulin, a key building block of microtubules. drugbank.compatsnap.comnih.gov This binding event stabilizes the microtubule structure, promoting its assembly from tubulin dimers while actively preventing its depolymerization. drugbank.comwikipedia.org The resulting hyper-stabilized microtubules are non-functional and accumulate within the cell, leading to several critical consequences:
Inhibition of Mitosis: The dynamic instability required for the mitotic spindle to function is lost. This disruption halts the cell cycle, typically between the metaphase and anaphase stages (G2/M phase arrest). wikipedia.orgnih.govnih.govcancer.gov
Induction of Apoptosis: The mitotic arrest triggers a cascade of events leading to programmed cell death, or apoptosis. wikipedia.orgpatsnap.com Docetaxel has also been found to induce apoptosis through the phosphorylation of the Bcl-2 protein, an oncoprotein that normally blocks apoptosis. wikipedia.orgnih.gov
Compared to paclitaxel, docetaxel has shown a higher potency in inhibiting microtubule depolymerization in certain preclinical models. drugbank.com
Significance in Preclinical Oncology Research
Docetaxel trihydrate is a vital tool in preclinical oncology research, used to investigate cancer biology and evaluate novel therapeutic strategies. Its well-defined mechanism of action allows researchers to use it as a standard agent to study processes like drug resistance, cell cycle regulation, and apoptosis.
Preclinical studies have demonstrated its activity against a wide range of cancer cell lines. chemicalbook.com For instance, research in prostate cancer models has been a significant focus, elucidating the compound's activity in both androgen-dependent and androgen-independent cells. nih.gov Studies in melanoma cell lines have shown that docetaxel induces apoptosis through a caspase-dependent pathway initiated by the activation of caspase-2. aacrjournals.org Furthermore, in lung cancer cell line studies, docetaxel demonstrated potent cytotoxic effects and caused cell cycle arrest at the G2/M phase. nih.gov
The compound is also central to the development of advanced drug delivery systems. Due to its poor water solubility, research has focused on creating novel formulations, such as albumin-bound nanoparticles and lipid microspheres, to improve its delivery and potential efficacy in preclinical models. cancer.govresearchgate.net These studies use docetaxel as the active component to test the viability and effectiveness of new delivery platforms in mouse models of human cancers, including gastric and pancreatic carcinoma. researchgate.netresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₅₉NO₁₇ scbt.com |
| Molecular Weight | 861.93 g/mol scbt.com |
| Appearance | White to Off-White Solid chemicalbook.com |
| Melting Point | 186-192°C medchemexpress.com |
| Solubility | Practically insoluble in water; Freely soluble in anhydrous ethanol (B145695). chemicalbook.com |
| CAS Number | 148408-66-6 scbt.com |
Table 2: Mechanistic Actions of Docetaxel in Preclinical Research
| Mechanistic Action | Description | Key Research Findings |
|---|---|---|
| Microtubule Stabilization | Binds to the β-subunit of tubulin, promoting microtubule assembly and preventing depolymerization. drugbank.compatsnap.com | Leads to the formation of stable, non-functional microtubule bundles and multiple asters during mitosis. drugbank.com |
| Cell Cycle Arrest | The disruption of microtubule dynamics halts the cell cycle, preventing cell division. wikipedia.org | Arrests cells in the G2/M phase of the cell cycle. nih.govnih.gov |
| Induction of Apoptosis | Triggers programmed cell death following mitotic arrest. wikipedia.orgpatsnap.com | Can phosphorylate the apoptosis-blocking oncoprotein Bcl-2. wikipedia.orgnih.gov In melanoma cells, apoptosis is initiated via caspase-2 activation. aacrjournals.org |
Structure
2D Structure
Properties
IUPAC Name |
[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDIRYDKECHIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148408-66-6 | |
| Record name | Benzenepropanoic acid, ï?¢-[[(1,1-dimethylethoxy)carbonyl]amino]-ï?¡-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (ï?¡R,ï?¢S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Action
Direct Microtubule Binding and Stabilization
The primary mechanism of action of docetaxel (B913) trihydrate involves its direct interaction with microtubules, which are essential components of the cell's cytoskeleton. patsnap.com These dynamic structures play a critical role in various cellular processes, including cell division. patsnap.com
Interaction with Tubulin Subunits, particularly β-Tubulin
Docetaxel trihydrate exerts its effects by binding specifically to the β-tubulin subunit of the tubulin heterodimers that form microtubules. patsnap.comsmpdb.cadrugbank.com This binding is characterized by a high affinity and occurs in a 1:1 stoichiometric ratio, meaning one molecule of docetaxel binds to one tubulin dimer within the microtubule. fda.gov.phdrugbank.com A proposed model suggests that docetaxel binds within a deep hydrophobic cleft on the surface of β-tubulin. wikipedia.org This interaction is stabilized by potential hydrogen bonds and multiple hydrophobic contacts. wikipedia.org Unlike some other anti-mitotic agents that interact with dimeric tubulin, docetaxel's binding site is on the assembled microtubule. drugbank.comnih.gov
Inhibition of Microtubule Depolymerization and Dynamic Instability
Under normal physiological conditions, microtubules exhibit a state of dynamic instability, characterized by continuous cycles of assembly (polymerization) and disassembly (depolymerization). t3db.ca This dynamic nature is crucial for their function, particularly during the formation and function of the mitotic spindle in cell division. t3db.ca this compound disrupts this essential process by promoting the assembly of tubulin into stable microtubules and, more critically, by inhibiting their depolymerization. medex.com.bdchemicalbook.com This stabilization prevents the necessary shortening and lengthening of microtubules, effectively freezing them in a polymerized state. t3db.ca This hyper-stabilization of the microtubule structure renders them non-functional. patsnap.comncats.io Research has shown that docetaxel is approximately twice as potent as paclitaxel (B517696) in inhibiting microtubule depolymerization. drugbank.com
Promotion of Microtubule Bundle Formation
The stabilization of microtubules by this compound leads to the formation of abnormal, non-functional microtubule bundles within the cell. patsnap.comfda.gov.phfda.gov.ph These bundles accumulate because the natural process of disassembly is blocked. wikipedia.org This altered microtubule morphology further disrupts the delicate balance of the cytoskeleton and interferes with normal cellular activities that rely on a dynamic microtubule network. nih.gov
Cell Cycle Perturbation and Mitotic Arrest
The profound effects of this compound on microtubule dynamics directly translate into severe disruptions of the cell cycle, the ordered sequence of events that leads to cell division.
Induction of G2/M Phase Block
The stabilization of microtubules by this compound ultimately leads to an arrest of the cell cycle in the G2/M phase. chemicalbook.commdpi.com This phase encompasses the gap 2 (G2) phase, where the cell prepares for division, and the mitosis (M) phase, where the actual division occurs. By preventing the proper function of the mitotic spindle, docetaxel blocks cells from progressing through mitosis. patsnap.com Studies have demonstrated that treatment with docetaxel leads to a significant accumulation of cells in the G2/M phase. mdpi.com
Disruption of Mitotic Spindle Function
The mitotic spindle, a complex structure composed of microtubules, is responsible for the accurate segregation of chromosomes into daughter cells during mitosis. patsnap.com The dynamic instability of microtubules is essential for the proper formation and function of the mitotic spindle. patsnap.com By stabilizing microtubules, this compound prevents the mitotic spindle from functioning correctly. wikipedia.orgindiamart.com This disruption inhibits the proper alignment and separation of chromosomes, leading to a state of mitotic arrest. patsnap.com This failure of mitosis can trigger a cascade of events leading to programmed cell death, or apoptosis, which is a key outcome of docetaxel's anti-cancer activity. patsnap.com In some cases, this can lead to a phenomenon known as mitotic catastrophe, where the cell attempts to divide with a defective spindle, resulting in cell death. wikipedia.org
| Cell Line | IC50 (nM) | Effect |
| Hs746T (stomach) | 1 | Inhibition of clonogenic survival selleckchem.com |
| AGS (stomach) | 1 | Inhibition of clonogenic survival selleckchem.com |
| HeLa (cervix) | 0.3 | Inhibition of clonogenic survival selleckchem.com |
| CaSki (cervix) | 0.3 | Inhibition of clonogenic survival selleckchem.com |
| BxPC3 (pancreas) | 0.3 | Inhibition of clonogenic survival selleckchem.com |
| Capan-1 (pancreas) | 0.3 | Inhibition of clonogenic survival selleckchem.com |
| HUVEC | 0.001 | Inhibition of cell migration selleckchem.com |
| Parameter | Finding |
| Binding Affinity | 1.9-fold higher than paclitaxel fda.gov.phfda.gov.ph |
| Microtubule Depolymerization Inhibition (IC50) | 0.2 µM medchemexpress.com |
Apoptotic Pathway Induction
This compound's efficacy as a cancer therapy is significantly linked to its ability to induce apoptosis, or programmed cell death, in rapidly dividing cancer cells. patsnap.comwikipedia.org This process is initiated following the mitotic arrest caused by the stabilization of microtubules. selleckchem.com
Pathways Leading to Programmed Cell Death
The primary mechanism of docetaxel is the stabilization of microtubules, which are essential for forming the mitotic spindle during cell division. patsnap.com By binding to the β-tubulin subunit of microtubules, docetaxel prevents their depolymerization, leading to the formation of stable, non-functional microtubule bundles. drugbank.compatsnap.com This disruption of microtubule dynamics arrests the cell cycle, specifically between the metaphase and anaphase stages of mitosis. wikipedia.orgefda.gov.et The mitotic arrest triggers a cascade of events that ultimately leads to apoptosis. patsnap.com This programmed cell death is a key component of docetaxel's anti-tumor activity. patsnap.com Research indicates that docetaxel can induce apoptosis through both the intrinsic and extrinsic death pathways. nih.gov The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, a critical step in activating the caspase cascade that executes cell death. nih.gov
Modulation of Apoptosis-Regulatory Proteins (e.g., Bcl-2, Bcl-xL)
This compound further promotes apoptosis by modulating the function of key apoptosis-regulatory proteins, particularly those in the Bcl-2 family. medchemexpress.comdrugbank.com The Bcl-2 family consists of both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bad). nih.govmdpi.com A key aspect of docetaxel's action is its ability to attenuate the function of anti-apoptotic proteins like Bcl-2 and Bcl-xL. medchemexpress.com Some studies suggest that docetaxel treatment leads to the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function. wikipedia.org By inhibiting these "pro-survival" proteins, docetaxel tips the cellular balance towards apoptosis.
The interplay between docetaxel and Bcl-2 family proteins can be complex and may vary between different cancer cell types. For instance, in some melanoma cell lines, docetaxel treatment has been shown to increase the expression of pro-apoptotic proteins like Bax and Bad while decreasing the levels of anti-apoptotic Bcl-2. researchgate.net However, in a study on an androgen-independent human prostate cancer cell line (DU145), Bcl-2 overexpression did not confer resistance to docetaxel-induced cell death, suggesting that in some contexts, docetaxel can induce apoptosis through a Bcl-2-independent pathway. nih.gov The ratio of pro-apoptotic to anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, is often a critical determinant of a cell's susceptibility to apoptosis, and docetaxel can shift this ratio in favor of cell death. waocp.org
Broader Cellular Responses Beyond Mitosis
While the primary effect of this compound is on mitotic cells, its influence extends to other crucial cellular processes, including angiogenesis and gene expression.
Effects on Angiogenesis and Endothelial Cell Migration
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process for tumor growth and metastasis. openaccessjournals.com Docetaxel has demonstrated significant anti-angiogenic properties by inhibiting the proliferation and migration of endothelial cells, which are the primary cells involved in forming blood vessels. nih.govnih.gov
| Assay | Cell Type/Model | Effect of Docetaxel | IC50/Effective Concentration | Source |
|---|---|---|---|---|
| Endothelial Cell Migration | HUVEC | Inhibition | 1 pM | selleckchem.com |
| Chemotaxis (VEGF-stimulated) | HUVEC | Inhibition | 10 pM | selleckchem.com |
| Angiogenesis (in vivo) | Matrigel plug assay | Inhibition | 5.4 mg/kg (ID50) | nih.gov |
Impact on Gene Expression Profiles
Docetaxel treatment can lead to significant changes in the gene expression profiles of cancer cells. These alterations can provide insights into the mechanisms of drug action and resistance. Microarray analyses have been employed to identify gene signatures associated with response to docetaxel-based therapies.
In a study of breast cancer patients treated with a combination of trastuzumab and docetaxel, a gene expression profile of 28 genes was identified that could predict pathological complete response. nih.gov Interestingly, this study suggested that genes not typically involved in classical cancer pathways like apoptosis or DNA repair could play a role in the response to this treatment regimen. nih.gov
Another study examining docetaxel-resistant prostate cancer cells identified several changes in gene expression that could contribute to resistance. mdpi.com Besides the well-known upregulation of the ABCB1 gene, which codes for a drug efflux pump, alterations were found in genes related to androgen signaling and cell survival. mdpi.com Furthermore, treating MCF7 breast cancer cells with docetaxel resulted in altered expression of various transcripts over time, highlighting the dynamic nature of the cellular response to the drug. researchgate.net These studies underscore that the impact of docetaxel on gene expression is multifaceted and can influence various cellular pathways beyond microtubule stability.
Preclinical Pharmacodynamics and Efficacy Studies
In Vitro Cytotoxicity and Antiproliferative Activity
Evaluation Across Diverse Cancer Cell Lines (e.g., gastric, cervical, pancreatic, prostate, colon, breast, lung, ovarian)
Docetaxel (B913) has demonstrated significant cytotoxic activity against a wide array of human and murine tumor cell lines in laboratory settings. medex.com.bd Studies have shown its effectiveness in various cancer cell lines, including gastric, cervical, pancreatic, prostate, colon, breast, lung, and ovarian cancers. wikipedia.orgselleckchem.comnih.gov For instance, docetaxel has been found to be cytotoxic to breast, colorectal, lung, and ovarian cancer cells. wikipedia.org The concentrations of docetaxel required to reduce the survival of murine and human cells by 50% (IC50) in vitro typically range from 4 to 35 ng/mL. nih.govnih.govnih.gov
The cytotoxic effects have been observed in both established cell lines and freshly excised human tumor cells using clonogenic assays. medex.com.bd The following table summarizes the IC50 values of docetaxel in various human cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| Hs746T | Stomach | 1 |
| AGS | Stomach | 1 |
| HeLa | Cervical | 0.3 |
| CaSki | Cervical | 0.3 |
| BxPC3 | Pancreatic | 0.3 |
| Capan-1 | Pancreatic | 0.3 |
| PC-3 | Prostate | 3.08 ± 0.4 |
| LNCaP | Prostate | 1.46 ± 0.2 |
| NCI-H460 | Lung | 30 (72h) |
| MCF-7 | Breast | 7.1 µM/mL (as pure docetaxel trihydrate) |
This table is for illustrative purposes and IC50 values can vary based on experimental conditions. selleckchem.comtargetmol.commdpi.combiocrick.com
Concentration-Dependent Cellular Responses
The cytotoxic effects of docetaxel are both time and concentration-dependent. nih.gov In numerous cancer cell lines, increasing concentrations of docetaxel lead to a plateau-shaped dose-response curve, suggesting that beyond a certain point, the duration of exposure becomes a more critical factor for cell kill than further increasing the concentration. nih.gov This dose-dependent cytotoxicity has been observed in various cancer cell types, including prostate and breast cancer cell lines. mdpi.combiocrick.comnih.gov For example, in PC3 and DU145 prostate cancer cells, docetaxel exhibited a biphasic cytotoxicity pattern with IC50 values in the picomolar range. nih.gov Similarly, nanoparticle formulations of docetaxel have shown dose-dependent cytotoxicity against MCF-7 breast cancer cells. mdpi.com The cytotoxic effects are more pronounced in proliferating cells compared to non-proliferating cells. nih.govnih.govnih.gov
Impact on Clonogenic Survival
Docetaxel significantly inhibits the clonogenic survival of various human cancer cell lines. selleckchem.comtargetmol.comselleckchem.com This means it reduces the ability of a single cancer cell to grow into a colony. For instance, docetaxel has been shown to inhibit the clonogenic survival of stomach, cervical, and pancreatic cancer cell lines at nanomolar concentrations. selleckchem.comtargetmol.com This effect is a critical indicator of its long-term efficacy in eradicating cancer cell populations. Studies have also demonstrated that the inhibition of clonogenic survival is concentration-dependent. selleckchem.com
In Vivo Antitumor Activity in Experimental Models
Murine Syngeneic Transplantable Tumor Models
Docetaxel has demonstrated significant antitumor activity in various murine syngeneic transplantable tumor models. nih.gov In these models, where the tumor and the mouse are from the same genetic background, docetaxel has been shown to be highly effective. In fact, 11 out of 12 murine transplantable tumors were found to be sensitive to intravenous docetaxel, with some studies reporting complete regressions of advanced-stage tumors. nih.gov Furthermore, over 80% of murine transplantable tumors have shown high sensitivity to docetaxel, leading to complete regression of advanced tumors. nih.gov This broad spectrum of activity in preclinical models has been a strong indicator of its potential clinical utility. europa.eu
Human Tumor Xenograft Models (e.g., colon, prostate, lung, breast)
Docetaxel has consistently shown potent antitumor activity in human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.govnih.govnih.gov This activity has been observed against a wide range of advanced-stage human tumors, including those of the colon, prostate, lung, and breast. selleckchem.comtargetmol.comamegroups.orgfrontiersin.org
The table below provides examples of the in vivo efficacy of docetaxel in various human tumor xenograft models:
| Xenograft Model | Cancer Type | Key Findings |
| M2OL2 | Colon | A 33 mg/kg dose resulted in a tumor growth delay of 19.3 days. selleckchem.comtargetmol.comselleckchem.com |
| MKN45 | Gastric | Significantly inhibited tumor growth by 49% at 3 weeks. researchgate.netjcancer.org |
| AsPC-1, BxPC-3 | Pancreatic | Showed remarkable tumor growth inhibition, especially when combined with radiation. amegroups.org |
| A549 | Lung | Nanoparticulated docetaxel demonstrated a greater tumor growth delay effect compared to Taxotere™. frontiersin.orgdovepress.com |
| MCF-7 | Breast | Suppressed tumor growth in a dose-dependent manner. frontiersin.org |
| MX-1, SK-MEL-2, OVCAR-3 | Breast, Melanoma, Ovarian | Showed significant antitumor activities. selleckchem.comtargetmol.com |
These studies highlight the robust and broad-spectrum antitumor efficacy of docetaxel in preclinical settings, which has paved the way for its successful clinical application in treating a variety of solid tumors. frontiersin.org
Assessment of Tumor Growth Delay and Regression
In vivo studies using various human tumor xenograft models have consistently shown the potent antitumor effects of this compound. These models, where human cancer cells are implanted into immunocompromised mice, provide a valuable platform for assessing the efficacy of anticancer agents.
Docetaxel has been shown to induce complete regressions of advanced-stage murine solid tumors when administered intravenously. fda.gov.phfda.gov.ph The antitumor activity is dose-dependent and achieved at concentrations that are not toxic to the host animals. fda.gov.phfda.gov.ph Furthermore, curative activities have been observed against human ovarian and breast tumors, as well as melanoma xenografts. fda.gov.phfda.gov.ph
In a study involving M2OL2 colon xenografts, intravenous administration of docetaxel resulted in a significant tumor growth delay of 19.3 days. selleckchem.comtargetmol.com The compound also exhibited substantial antitumor activities in other xenograft models, including MX-1 (breast), SK-MEL-2 (melanoma), LX-1 (lung), and OVCAR-3 (ovarian). selleckchem.comtargetmol.com Similarly, in MKN45 gastric cancer xenograft models, this compound significantly inhibited tumor growth, with a reported inhibition rate of 49% after three weeks of treatment. researchgate.net
The efficacy of docetaxel has also been evaluated in combination with other agents. For instance, in human cancer xenograft models, a synergistic effect was observed when docetaxel was combined with capecitabine, which may be linked to the upregulation of thymidine (B127349) phosphorylase by docetaxel. fda.gov.phfda.gov.ph
Table 1: In Vivo Antitumor Activity of this compound in Xenograft Models Create an interactive table using the following data. The user should be able to sort the table by each column.
| Tumor Model | Cancer Type | Outcome | Citation |
|---|---|---|---|
| M2OL2 | Colon | 19.3-day tumor growth delay | selleckchem.comtargetmol.com |
| MX-1 | Breast | Potent antitumor activity | selleckchem.comtargetmol.com |
| SK-MEL-2 | Melanoma | Potent antitumor activity | selleckchem.comtargetmol.com |
| LX-1 | Lung | Potent antitumor activity | selleckchem.comtargetmol.com |
| OVCAR-3 | Ovarian | Potent antitumor activity | selleckchem.comtargetmol.com |
| Murine Solid Tumors | Various | Complete regressions of advanced tumors | fda.gov.phfda.gov.ph |
| Human Ovarian Xenografts | Ovarian | Curative activity | fda.gov.phfda.gov.ph |
| Human Breast Xenografts | Breast | Curative activity | fda.gov.phfda.gov.ph |
| Human Melanoma Xenografts | Melanoma | Curative activity | fda.gov.phfda.gov.ph |
| MKN45 | Gastric | 49% tumor growth inhibition at 3 weeks | researchgate.net |
Preclinical Studies on Anti-Angiogenic Potential
Inhibition of Endothelial Cell Migration
The migration of endothelial cells is a key step in the angiogenic cascade. Docetaxel has been found to inhibit the migration of human umbilical vein endothelial cells (HUVECs) at concentrations significantly lower than those required to induce cell cycle arrest or apoptosis. nih.gov This suggests a specific anti-angiogenic mechanism of action that is distinct from its direct cytotoxic effects on tumor cells.
Studies have demonstrated that docetaxel inhibits HUVEC migration with a very low half-maximal inhibitory concentration (IC50) of 1 pM. selleckchem.comnaver.com Furthermore, chemotaxis of HUVECs stimulated by angiogenic factors such as thymidine phosphorylase or vascular endothelial growth factor (VEGF) is also inhibited by docetaxel, with an IC50 of 10 pM, and is completely abolished at a concentration of 1 nM. selleckchem.comnaver.com Even at low, non-lethal doses, such as 1 µM, docetaxel can significantly inhibit lymphatic endothelial cell (LEC) migration, which may impair lymphatic function. oatext.com Research indicates that taxanes, including docetaxel, inhibit endothelial cell migration by suppressing the dynamic instability of microtubules, which in turn affects the formation and turnover of focal adhesions crucial for cell movement. nih.gov
Table 2: Inhibitory Concentrations of Docetaxel on Endothelial Cell Migration Create an interactive table using the following data. The user should be able to sort the table by each column.
| Cell Type | Parameter | Stimulant | IC50 / Concentration | Citation |
|---|---|---|---|---|
| HUVEC | Migration | - | 1 pM | selleckchem.comnaver.com |
| HUVEC | Chemotaxis | Thymidine Phosphorylase | 10 pM | selleckchem.comnaver.com |
| HUVEC | Chemotaxis | VEGF | 10 pM | selleckchem.comnaver.com |
| HUVEC | Chemotaxis | - | Ablated at 1 nM | selleckchem.comnaver.com |
| LEC | Migration | - | Fully inhibited at 1 µM | oatext.com |
Effects on In Vivo Angiogenesis Models
The anti-angiogenic activity of docetaxel has also been confirmed in in vivo models. In a Matrigel plug assay in mice, docetaxel treatment was shown to inhibit angiogenesis. nih.gov This assay involves implanting a gel-like substance (Matrigel) containing angiogenic factors under the skin of mice, which then induces the formation of new blood vessels.
Docetaxel was found to inhibit the angiogenic response to fibroblast growth factor 2 (FGF-2) with an IC50 of 5.4 mg/kg when administered twice weekly over a 14-day period. selleckchem.comtargetmol.com Complete inhibition of angiogenesis was observed in mice that received a dose of 10 mg/kg of docetaxel. selleckchem.comtargetmol.com These findings demonstrate that docetaxel has a selective effect on endothelial cell migration and the formation of new microvessels. selleckchem.com
Table 3: In Vivo Anti-Angiogenic Efficacy of Docetaxel Create an interactive table using the following data. The user should be able to sort the table by each column.
| Model | Angiogenic Stimulator | Outcome | Citation |
|---|---|---|---|
| Matrigel Plug Assay | FGF-2 | IC50 of 5.4 mg/kg for inhibition of angiogenic response | selleckchem.comtargetmol.com |
| Matrigel Plug Assay | FGF-2 | Complete blockage of angiogenesis at 10 mg/kg | selleckchem.comtargetmol.com |
| In vivo model | - | Inhibition of angiogenesis | nih.gov |
Preclinical Pharmacokinetics and Disposition Research
Absorption and Distribution Characteristics in Experimental Systems
Docetaxel's behavior after administration is characterized by extensive binding to plasma proteins and wide distribution into various body tissues, which has been described using multi-compartment pharmacokinetic models.
In preclinical studies across various animal species, docetaxel (B913) has demonstrated a high degree of binding to plasma proteins, with reported binding ranging from 76% to 97%. nih.gov Specifically, in mice and dogs, the plasma protein binding has been observed to be in the range of 76% to 89%. nih.gov In vitro studies using plasma from rats, dogs, and humans have shown that docetaxel is highly bound, with estimates between 94% and 98%. fda.govdrugbank.com
The primary proteins involved in this binding are albumin, lipoproteins, and particularly alpha-1-acid glycoprotein (B1211001). drugbank.comwikipedia.org Alpha-1-acid glycoprotein is considered a key determinant of the variability in docetaxel's plasma binding, especially in the context of cancer patients where its levels can fluctuate. wikipedia.orgresearchgate.net Interestingly, in vitro studies have shown a concentration-dependent change in the binding of docetaxel to proteins in both dog and human plasma, where the protein binding decreases as the concentration of docetaxel increases. fda.gov
Table 1: Docetaxel Plasma Protein Binding in Preclinical Species
| Species | Plasma Protein Binding (%) | Key Binding Proteins | Source(s) |
|---|---|---|---|
| Various | 76 - 97% | Not specified | nih.gov |
| Mouse | 76 - 89% | Not specified | nih.gov |
| Dog | 76 - 89% | Not specified | nih.gov |
| Rat | 94 - 98% | Albumin, Lipoproteins, Alpha-1-acid glycoprotein | fda.govdrugbank.com |
| Human (in vitro) | 94 - 98% | Albumin, Lipoproteins, Alpha-1-acid glycoprotein | fda.govdrugbank.comwikipedia.org |
The pharmacokinetic profile of docetaxel is consistent with a three-compartment model in humans. drugbank.comwikipedia.orgeuropa.eu This model accounts for the distribution of the drug between the central compartment (blood) and two peripheral compartments (tissues). The elimination profile is triphasic, with distinct half-lives for the alpha, beta, and gamma phases. drugbank.comeuropa.eubccancer.bc.ca In some cases, particularly at lower doses, a two-compartment model has been found to be more suitable. nih.govnih.gov
Physiologically based pharmacokinetic (PBPK) models have also been developed to describe the distribution of docetaxel in mice, which can then be extrapolated to predict human plasma distribution. aacrjournals.org These PBPK models use physiological and biochemical data to simulate the drug's path through various organs and tissues. aacrjournals.orgaacrjournals.org The development of these models is crucial for predicting drug exposure under different dosing regimens. aacrjournals.org In Chinese cancer patients, a two-compartmental model was used to characterize the in vivo behavior of docetaxel. nih.gov
Preclinical studies in mice and rats have shown that docetaxel distributes widely into most tissues, including tumor tissue. nih.gov However, only low concentrations are typically detected in the central nervous system. nih.gov
In a tissue distribution study in female BALB/c mice, docetaxel was found in the liver, intestine, kidney, lung, heart, muscle, and fat. aacrjournals.org Another study in mice reported the highest drug concentrations in the peritoneal layer, stomach, and spleen following intraperitoneal administration. semanticscholar.org Biodistribution studies in tumor-bearing mice have also been conducted to assess docetaxel levels in major organs and tumors. frontiersin.orgresearchgate.net These studies are essential for understanding the drug's delivery to the target site and potential for off-target effects.
Metabolic Pathways and Biotransformation
The metabolism of docetaxel is a critical factor in its elimination from the body and is primarily mediated by the cytochrome P450 enzyme system.
Docetaxel is extensively metabolized by cytochrome P450 (CYP) 3A isoenzymes. researchgate.net Specifically, CYP3A4 and CYP3A5 are the main enzymes responsible for its metabolism in humans. drugbank.comnih.goveur.nlhmdb.ca The corresponding enzyme in rats is CYP3A2. nih.gov
The metabolism of docetaxel primarily occurs in the liver. hmdb.ca Studies in rats have shown that docetaxel can induce the activity and levels of CYP3A enzymes. nih.gov In vitro studies using rat liver microsomes have further confirmed the role of CYP3A in docetaxel's biotransformation. nih.gov The activity of CYP3A4 is a significant predictor of docetaxel clearance. nih.gov It's also been noted that some tumor tissues can express CYP3A4, potentially leading to intratumoral metabolism of the drug. uu.nl
The metabolism of docetaxel results in the formation of several metabolites, which are generally considered to have limited anti-tumor activity. eur.nl The primary metabolic pathway involves the hydroxylation of the tert-butylpropionate side chain. hmdb.ca
In humans, four main metabolites have been identified, designated as M1, M2, M3, and M4. drugbank.comeur.nl The initial step is the oxidation of a methyl group on the side chain to form a primary alcohol, the M2 metabolite. eur.nl This is then further oxidized to an unstable aldehyde, which cyclizes to form the diastereomers M1 and M3. drugbank.comeur.nl M4 is subsequently formed from the oxidation of M1 and M3. drugbank.comeur.nl These metabolites, along with a small amount of the unchanged drug, are primarily excreted in the feces. nih.govnih.goveur.nl
Elimination Processes in Experimental Models
Preclinical research in various animal models has established that the elimination of docetaxel is a comprehensive process, primarily driven by extensive hepatic metabolism followed by excretion into the feces. Renal clearance plays a minimal role in its disposition. nih.govnih.gov
The primary route for the elimination of docetaxel and its metabolites is through hepatobiliary excretion. nih.govchemicalbook.com In studies involving radiolabeled [14C]-docetaxel, the vast majority of the administered radioactivity is recovered in the feces. pharmacompass.comdrugbank.comeuropa.eu Within a seven-day period, fecal excretion accounts for approximately 75% of the dose, with about 80% of this recovery occurring within the initial 48 hours. pharmacompass.comdrugbank.com In contrast, urinary excretion is a minor pathway, accounting for only about 6% of the administered radioactivity. pharmacompass.comdrugbank.comeuropa.eu The material excreted in feces consists mainly of metabolites, with very small amounts (less than 8%) of the unchanged parent drug. pharmacompass.comdrugbank.com
Metabolism is the central driver of docetaxel clearance and occurs predominantly in the liver. chemicalbook.comkjpp.net The cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily, is responsible for the oxidative metabolism of the compound. nih.govresearchgate.netnih.gov In vitro studies have confirmed that docetaxel is prone to metabolism primarily by CYP3A4. researchgate.net This metabolic conversion is a critical step preceding elimination. Studies in Cyp3a knockout mice demonstrated severely impaired detoxification capacity and higher systemic exposure to docetaxel, highlighting the primary role of this enzyme family in its clearance. nih.govjci.org The metabolism of docetaxel appears to be consistent across different species in preclinical models. nih.gov
The metabolic process involves the oxidation of the tert-butyl ester group, leading to the formation of several metabolites. pharmacompass.comdrugbank.comeuropa.eu Four major metabolites, often designated as M1, M2, M3, and M4, have been identified in the feces and bile of experimental animals, including mice, rats, and rabbits. tandfonline.comnih.gov The formation pathway involves the hydroxylation of the isobutoxy side chain to create M2. drugbank.com Subsequent oxidation of M2 leads to an unstable aldehyde which then cyclizes to form the stereoisomers M1 and M3. drugbank.com M4 is subsequently formed via the oxidation of M1 or M3. drugbank.com In studies on mice, rats, and rabbits, M2 was typically the most abundant metabolite found in both bile and feces, followed by M1 and M3. tandfonline.com
Drug transporters, such as P-glycoprotein (P-gp), also play a role in the elimination of docetaxel. researchgate.netmdpi.com P-glycoprotein, present on the bile canalicular membrane, is involved in the excretion of the drug. researchgate.net
Data Tables
Table 1: Primary Elimination Pathways of Docetaxel in Preclinical Models
| Elimination Pathway | Primary Organ | Approximate Percentage of Excreted Dose | Key Findings |
|---|---|---|---|
| Fecal Excretion | Liver (via Biliary System) | ~75% | The major route of elimination for docetaxel and its metabolites. nih.govpharmacompass.comdrugbank.comeuropa.eu |
| Urinary Excretion | Kidneys | ~6% | A minor pathway for docetaxel elimination. pharmacompass.comdrugbank.comeuropa.eu |
Table 2: Major Identified Metabolites of Docetaxel in Experimental Models
| Metabolite | Site of Identification | Precursor(s) | Animal Models |
|---|---|---|---|
| M1 | Feces, Bile | Docetaxel (via M2) | Mice, Rats, Rabbits drugbank.comtandfonline.comnih.govaacrjournals.org |
| M2 | Feces, Bile | Docetaxel | Mice, Rats, Rabbits drugbank.comtandfonline.com |
| M3 | Feces, Bile | Docetaxel (via M2) | Mice, Rats, Rabbits drugbank.comtandfonline.comnih.govaacrjournals.org |
| M4 | Feces, Bile | M1, M3 | Mice, Rats, Rabbits drugbank.comtandfonline.comnih.govaacrjournals.org |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Docetaxel trihydrate |
| Docetaxel |
| [14C]-docetaxel |
| M1 (Docetaxel Metabolite) |
| M2 (Docetaxel Metabolite) |
| M3 (Docetaxel Metabolite) |
| M4 (Docetaxel Metabolite) |
| P-glycoprotein |
| Cytochrome P450 (CYP) |
| CYP3A |
| CYP3A4 |
| Erythromycin |
| Ketoconazole |
Mechanisms of Docetaxel Trihydrate Resistance in Preclinical Settings
Microtubule-Related Resistance Mechanisms
As docetaxel's therapeutic action is centered on microtubules, it is unsurprising that modifications to these structures or their constituent proteins are a primary route to resistance.
Docetaxel (B913) functions by binding to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting the depolymerization process. eur.nl This stabilization of the microtubule network disrupts the dynamic instability required for mitotic spindle formation, leading to an arrest in the G2/M phase of the cell cycle and subsequent cell death. eur.nl In resistant cells, a common finding is that microtubule dynamics become insensitive to the stabilizing effects of docetaxel. plos.org For instance, in docetaxel-resistant MCF-7 breast cancer cells (MCF-7TXT), the microtubule dynamics are less affected by the drug compared to the sensitive parental cells. plos.org This insensitivity can partially explain why higher concentrations of the drug are needed to induce mitotic arrest and apoptosis in these resistant cells. plos.org A hallmark of taxane (B156437) activity is the formation of microtubule bundles in interphase cells; a study using a xenograft model observed a loss of this microtubule bundling in docetaxel-resistant tumors after treatment, indicating a direct on-target resistance mechanism. nih.gov
The class III β-tubulin isotype (βIII-tubulin, encoded by the TUBB3 gene) is one of the most studied in the context of drug resistance. mdpi.com Overexpression of βIII-tubulin has been shown to confer docetaxel resistance in preclinical models of prostate and lung cancer. nih.govaacrjournals.org Microtubules that incorporate the βIII-tubulin isotype are reported to be more dynamic, which may counteract the stabilizing effect of docetaxel. mdpi.com Conversely, silencing βIII-tubulin has been shown to increase sensitivity to docetaxel. aacrjournals.org
Other isotypes are also implicated. Studies in breast cancer cell lines have demonstrated that acquired resistance to docetaxel is associated with complex shifts in the expression of multiple β-tubulin isotypes at both the mRNA and protein levels. nih.gov For example, docetaxel-resistant MCF-7 cells showed overexpression of class I, II, III, and IVa β-tubulin mRNA. nih.gov In contrast, resistant MDA-MB-231 cells exhibited increased expression of class II, IVb, and VI mRNA isotypes, but a decrease in class I and IVa. nih.gov These findings highlight that the pattern of isotype alteration can be cell-line specific.
Table 1: Examples of β-Tubulin Isotype Alterations in Docetaxel-Resistant Preclinical Models
| Cell Line Model | Cancer Type | Alteration in Resistant Cells | Reference |
| MCF-7 | Breast Cancer | Overexpression of class I, II, III, IVa mRNA; Decreased class VI mRNA. | nih.gov |
| MDA-MB-231 | Breast Cancer | Increased class II, IVb, VI mRNA; Decreased class I, IVa mRNA. | nih.gov |
| Prostate Cancer Cells | Prostate Cancer | Overexpression of βIII-tubulin (TUBB3). | nih.govsemanticscholar.org |
| PC-3 | Prostate Cancer | Mutation (F270I) in the βI-tubulin gene. | nih.gov |
Drug Efflux Pump Overexpression
A critical factor in determining the efficacy of a chemotherapeutic agent is its ability to reach and remain at its intracellular target at a sufficient concentration. The overexpression of transmembrane drug efflux pumps is a major mechanism of multidrug resistance (MDR) that prevents this accumulation.
P-glycoprotein (P-gp), encoded by the ABCB1 (also known as MDR1) gene, is a prominent member of the ATP-binding cassette (ABC) family of transporters. oaepublish.comnih.gov P-gp functions as an energy-dependent efflux pump that can actively transport a wide variety of structurally diverse compounds, including docetaxel, out of the cell. oaepublish.commdpi.com
Numerous preclinical studies have established a direct link between the overexpression of ABCB1/P-gp and docetaxel resistance. In prostate cancer cell lines made resistant to docetaxel, such as LNCaPR and C4-2BR, upregulation of the ABCB1 gene was identified as a key alteration. nih.govnih.gov Similarly, increased ABCB1 expression has been associated with docetaxel resistance in breast cancer models. nih.gov This overexpression leads to reduced intracellular accumulation of docetaxel, diminishing its ability to stabilize microtubules and induce apoptosis. oaepublish.com
Crucially, the functional role of P-gp in mediating resistance has been confirmed through inhibition studies. Knockdown of ABCB1 using shRNA or blocking P-gp's function with small-molecule inhibitors, such as elacridar (B1662867) or the antifungal drug itraconazole (B105839), has been shown to re-sensitize resistant prostate cancer cells to docetaxel. oaepublish.comnih.govaacrjournals.org This demonstrates that P-gp is not just a marker of resistance but a direct, causative factor.
Table 2: Preclinical Studies on ABCB1 (P-glycoprotein) in Docetaxel Resistance
| Study Focus | Cell Line(s) | Key Finding | Reference |
| ABCB1 Upregulation | LNCaPR, C4-2BR (Prostate) | Upregulation of the ABCB1 gene was identified in docetaxel-resistant cell lines. | nih.govnih.gov |
| Cross-Resistance | C4-2B TaxR, DU145-DTXR (Prostate) | Increased ABCB1 expression mediated cross-resistance between docetaxel and cabazitaxel. | aacrjournals.org |
| Reversal of Resistance | LNCaPR, C4-2BR (Prostate); MDA-MB-231R (Breast) | The P-gp inhibitor itraconazole re-sensitized multiple docetaxel-resistant cell models to the drug. | nih.gov |
| Mechanism of Reversal | Docetaxel-Resistant PCa Cells | Quercetin was found to reverse docetaxel resistance in part by decreasing P-glycoprotein expression. | ijbs.com |
| Inhibition Strategy | C4-2B TaxR, DU145-DTXR (Prostate) | The small-molecule inhibitor elacridar resensitized taxane-resistant cells to treatment by blocking ABCB1. | aacrjournals.org |
Apoptosis Pathway Evasion
Apoptosis, or programmed cell death, is the ultimate intended outcome of docetaxel-induced cell cycle arrest. Consequently, cancer cells that acquire defects in their apoptotic machinery can survive treatment. mdpi.com Evasion of apoptosis is a hallmark of cancer and a significant mechanism of chemoresistance. mdpi.com
This resistance often involves the deregulation of proteins in the intrinsic (or mitochondrial) apoptotic pathway. mdpi.com Key players include the Bcl-2 family of proteins, which contains both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. An increased ratio of anti- to pro-apoptotic proteins can raise the threshold for triggering cell death. Preclinical studies have shown that inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL with agents like ABT-263 or ABT-737 can significantly enhance the antitumor effect of docetaxel, particularly in resistant prostate cancer cells. oncotarget.com This suggests that overexpression of Bcl-xL is a key survival mechanism in these cells. oncotarget.com
Another family of proteins, the Inhibitors of Apoptosis Proteins (IAPs), can also contribute to resistance by directly binding to and neutralizing caspases, the key executioner enzymes of apoptosis. frontiersin.org XIAP, a prominent member of this family, has been implicated in resistance to docetaxel in prostate, ovarian, and pancreatic cancers. frontiersin.org Downregulation of the BCL-2 protein has been observed as a mechanism to evade docetaxel-induced apoptosis in some models. biorxiv.org
Novel Mechanisms of Intrinsic and Acquired Resistance
Beyond the well-established mechanisms involving microtubules, efflux pumps, and apoptosis, preclinical research continues to uncover a diverse array of cellular changes that contribute to docetaxel resistance.
PI3K/AKT Signaling: The PI3K/AKT pathway is a central signaling node that regulates cell survival, proliferation, and metabolism. mdpi.comspandidos-publications.com Its activation is frequently implicated in docetaxel resistance. spandidos-publications.comresearchgate.net In prostate cancer models, long-term exposure to docetaxel can lead to increased phosphorylation (activation) of AKT. nih.govspandidos-publications.com The use of PI3K/mTOR or AKT inhibitors has been shown to sensitize resistant cancer cells to docetaxel, highlighting this pathway as a promising therapeutic target to overcome resistance. nih.govspandidos-publications.com
Androgen Receptor (AR) Signaling: In prostate cancer, the androgen receptor (AR) pathway is a critical driver of growth and a key factor in docetaxel resistance. Docetaxel can interfere with AR nuclear translocation, which is dependent on microtubules. oaepublish.comaging-us.com However, resistant cells can develop mechanisms to bypass this, including the expression of constitutively active AR splice variants (AR-V), such as AR-V7, which may contribute to docetaxel resistance. aging-us.comexplorationpub.com
Epithelial-to-Mesenchymal Transition (EMT): The acquisition of mesenchymal traits by epithelial cancer cells is associated with increased motility, invasion, and drug resistance. In preclinical prostate cancer models, docetaxel-resistant cells have been shown to exhibit more remarkable mesenchymal phenotypes. ijbs.com The protein CNTN-1 has been found to promote docetaxel resistance and EMT through the PI3K/Akt signaling pathway in prostate cancer cells. archivesofmedicalscience.com
Other Molecular Alterations:
ERG Rearrangement: The TMPRSS2-ERG gene fusion, common in prostate cancer, leads to overexpression of the transcription factor ERG. semanticscholar.org ERG can interact directly with β-tubulin, altering microtubule dynamics and inducing resistance to docetaxel. semanticscholar.orgoaepublish.com
Cancer Stem Cells (CSCs): A subpopulation of cells within a tumor with stem-like properties is thought to contribute to chemoresistance. In prostate cancer cell lines, markers such as CD44 and CD133 have been associated with enriched stem-like properties and docetaxel resistance. researchgate.net
Centrosome Clustering: Kinesin motor proteins are crucial for cell division. The kinesin family member C1 (KIFC1), which is involved in centrosome clustering, has been linked to poorer prognosis after docetaxel treatment, and its inhibition can induce apoptosis and reverse resistance in prostate cancer cell lines. researchgate.net
Advanced Formulation and Drug Delivery System Research
Nanotechnology-Based Delivery Systems
Nanotechnology offers a transformative platform for docetaxel (B913) delivery, utilizing carriers on the nanometer scale to improve its physicochemical properties and biological performance. bohrium.comnih.gov These nanocarriers can encapsulate hydrophobic drugs like docetaxel, increasing their stability, solubility, and circulation time. mdpi.comresearchgate.net The small size of nanoparticles facilitates their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. dovepress.comfrontiersin.org
Polymeric Nanoparticles and Micelles
Polymeric nanoparticles and micelles are among the most extensively studied nanocarriers for docetaxel. nih.gov These systems are typically formed from biodegradable and biocompatible polymers.
Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved polymer, is frequently used to formulate docetaxel nanoparticles. nih.gov In one study, transferrin-conjugated PLGA nanoparticles loaded with docetaxel trihydrate were developed for breast cancer treatment, showing enhanced cytotoxicity against MCF-7 cells compared to non-conjugated nanoparticles. nih.gov Another approach involved using poly(lactide-co-glycolide)-polyethylene glycol (PLGA-PEG) nanoparticles for targeted delivery. nih.gov
Polymeric Micelles: These are self-assembling core-shell structures formed by amphiphilic block copolymers in an aqueous solution. mdpi.com The hydrophobic core encapsulates docetaxel, while the hydrophilic shell, often made of polyethylene (B3416737) glycol (PEG), provides stability and prolongs circulation time. mdpi.commdpi.com Research has explored various copolymers for this purpose. For instance, a novel triblock MPEG-PDLLA-PLL copolymer was found to encapsulate docetaxel with a high drug loading capacity of up to 20% (w/w). thno.org Another study designed mPEG-PLA-Lys(Fmoc) micelles that demonstrated superior anti-tumor efficacy in animal models compared to standard docetaxel injections. mdpi.com Microfluidic technology has also been shown to produce docetaxel-loaded PLGA-PEG-based micelles with a smaller, more uniform particle size and higher drug loading compared to traditional bulk preparation methods. rsc.org
Table 1: Research Findings on Polymeric Nanoparticles and Micelles for Docetaxel Delivery
| Carrier Type | Polymer Used | Key Findings | Reference(s) |
|---|---|---|---|
| Polymeric Nanoparticle | Transferrin-PLGA | Enhanced cytotoxicity in MCF-7 breast cancer cells. | nih.gov |
| Polymeric Nanoparticle | PLGA-PEG | Used for targeted delivery in prostate cancer models. | nih.gov |
| Polymeric Micelle | MPEG-PDLLA-PLL | Achieved high drug loading capacity (up to 20% w/w). | thno.org |
| Polymeric Micelle | mPEG-PLA-Lys(Fmoc) | Showed better anti-tumor efficacy and 0% tumor recurrence rate in nude mice compared to docetaxel injection (100% recurrence). | mdpi.com |
| Polymeric Micelle | PLGA-PEG-Mal (via Microfluidics) | Produced smaller particles (72 ± 1 nm) and higher drug loading compared to dialysis method. | rsc.org |
Lipid-Based Nanocarriers (e.g., Liposomes, Niosomes, Nanostructured Lipid Carriers)
Lipid-based nanocarriers are attractive vehicles for docetaxel due to their biocompatibility and structural similarity to cell membranes. mdpi.comfrontiersin.org This category includes liposomes, niosomes, and nanostructured lipid carriers (NLCs).
Liposomes: These are vesicles composed of phospholipid bilayers. frontiersin.org While widely studied, they can face challenges related to high cost and stability. nih.gov
Niosomes: As an alternative to liposomes, niosomes are vesicles formed from non-ionic surfactants. nih.gov They offer advantages such as lower cost, higher chemical stability, and ease of production. nih.gov A study reported the synthesis of docetaxel-loaded nano-niosomes using Span 20® and Span 80®, resulting in vesicles with a size range of 84-90 nm. nih.gov
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids, offering good biocompatibility and the potential for controlled drug release. mdpi.com NLCs are a modified version that incorporates both solid and liquid lipids, which can improve drug loading and stability. researchgate.net One study developed docetaxel-loaded lipid nanostructures containing copaiba oil (an NLC formulation) which enhanced encapsulation efficiency and decreased the viability of breast cancer cells (4T1/MCF-7) more effectively than the commercial docetaxel formulation. nih.gov Another approach involved functionalized docetaxel-loaded lipid-based-nanosuspensions (LNS), which were simple to prepare and exhibited good stability and high drug loading. nih.gov
Inorganic Nanoparticles (e.g., Mesoporous Silica (B1680970), Quantum Dots)
Inorganic nanoparticles possess unique physical and chemical properties that make them suitable for drug delivery. nih.govresearchgate.net
Mesoporous Silica Nanoparticles (MSNs): MSNs are characterized by a large surface area and porous structure, which allows for high drug loading. researchgate.netuq.edu.au Studies have shown that MSNs can serve as effective carriers for this compound, offering controlled release and enhanced bioavailability. researchgate.netresearchgate.net In one investigation, albumin-coated hollow mesoporous silica nanoparticles (A-HMSNs) achieved a high drug entrapment of 79.18% and drug loading of 19.11%. nih.gov These A-HMSNs significantly improved the pharmacokinetic profile of docetaxel in preclinical models. nih.gov Another study compared biodegradable periodic mesoporous organosilica (BPMO) nanoparticles to traditional MSNs and found that BPMO loaded docetaxel more efficiently and exhibited superior drug release. bohrium.com
Quantum Dots (QDs): These semiconductor nanocrystals have been considered as carriers for docetaxel. nih.govresearchgate.net Their fluorescent properties also allow for imaging and tracking. dovepress.com For example, manganese-zinc sulfide (B99878) QDs have been explored as part of a nanocomposite for targeted drug delivery. dovepress.com
Other inorganic materials like gold nanoparticles have also been investigated as docetaxel carriers due to their unique binding properties. mdpi.comnih.gov
Carbon Nanotubes as Delivery Vehicles
Carbon nanotubes (CNTs) are cylindrical nanostructures with a high surface-area-to-volume ratio, allowing for significant drug loading capacity. researchgate.netdovepress.com Their needle-like shape can facilitate entry into cells. dovepress.com Research has demonstrated the covalent attachment of docetaxel to multiwalled carbon nanotubes (MWCNTs) via a cleavable ester linkage. researchgate.net In vitro studies of this conjugate showed a pH-dependent drug release, with faster release in acidic conditions (pH 5.0) that mimic the tumor microenvironment, compared to the physiological pH of normal cells (pH 7.4). researchgate.net
Table 2: In Vitro pH-Dependent Release of Docetaxel from MWNT Conjugate
| pH Condition | Maximum Drug Released |
|---|---|
| pH 5.0 | 35% |
| pH 6.8 | 27.5% |
| pH 7.4 | 25% |
| Deionised water | 12% |
Data sourced from a study on docetaxel-functionalized multiwalled carbon nanotubes. researchgate.net
Strategies for Enhanced Solubility and Stability in Research Formulations
A primary challenge with docetaxel is its high lipophilicity and poor water solubility (C43H53NO14·3H2O). researchgate.netgoogle.com Numerous research strategies aim to address this, thereby improving stability in aqueous media for formulations.
Nanocrystal technology is one such approach. By reducing the drug's particle size to the nanometer range, the surface area increases, leading to a higher dissolution rate and improved bioavailability. researchgate.net Nanoparticulation using fat and supercritical fluid (NUFS™) technology has been used to create a docetaxel formulation (Nufs-DTX) with an enhanced dissolution rate and greater aqueous stability over a two-month period compared to conventional formulations. dovepress.com
Polymeric micelles and lipid-based nanosuspensions inherently improve solubility by encapsulating the hydrophobic docetaxel within their core structures. mdpi.comnih.gov The preparation of lipid-based-nanosuspensions (LNS) has been shown to be a simple process that yields stable formulations with high drug loading. nih.gov Similarly, developing docetaxel as a prodrug, for instance by conjugating it with oligo(lactic acid), and then loading it into PEG-b-PLA micelles, can create more stable formulations with delayed release compared to simply encapsulating the drug. mdpi.com
Alternative solvent systems are also being explored. Research has investigated solvents like glycofurol, which can dissolve docetaxel at high concentrations (200mg/ml) and prevent its precipitation upon dilution in intravenous fluids, potentially offering a Tween 80-free formulation. google.com
Targeted Delivery Approaches in Preclinical Models
Targeted delivery aims to increase the concentration of docetaxel at the tumor site while minimizing exposure to healthy tissues. nih.govfrontiersin.org This is often achieved by functionalizing the surface of nanocarriers with specific ligands that bind to receptors overexpressed on cancer cells.
In preclinical prostate cancer models, nanoparticles have been targeted to the prostate-specific membrane antigen (PSMA), a well-validated tumor antigen. cornell.edu These targeted polymeric nanoparticles (TNPs) loaded with docetaxel showed significantly enhanced tumor accumulation and prolonged tumor growth suppression compared to non-targeted formulations. cornell.edu Another study on prostate cancer utilized poly(lactide-co-glycolide)-polyethylene glycol (PLGA-PEG) nanoparticles conjugated with anti-CD24 antibodies. nih.gov This targeted approach resulted in a roughly 10-fold higher accumulation of docetaxel in the tumor compared to non-conjugated nanoparticles. nih.gov
Other targeting moieties investigated in preclinical breast cancer models include:
Transferrin (Tf): Transferrin receptors are often overexpressed on cancer cells. Tf-conjugated PLGA nanoparticles loaded with this compound showed greater anticancer activity than their non-conjugated counterparts. nih.gov
Arg-Gly-Asp (RGD) peptide: This peptide targets integrins, which are involved in tumor growth and angiogenesis. RGD-functionalized micelles demonstrated stronger cytotoxicity and antitumor efficacy. rsc.org
RIPL peptide: In a study on chemoresistant breast cancer cells, nanostructured lipid carriers were functionalized with PEG and the RIPL peptide for targeted co-delivery of docetaxel and a resistance inhibitor. mdpi.com
These preclinical studies highlight the potential of targeted nanocarriers to enhance the therapeutic efficacy of docetaxel by ensuring the drug reaches its intended site of action more effectively. nih.govcornell.eduindexcopernicus.com
Ligand-Conjugated Nanocarriers (e.g., Transferrin-Conjugation)
The development of targeted drug delivery systems is a primary focus in enhancing the therapeutic index of anticancer agents like this compound. By increasing selectivity for tumor cells, systemic toxicity can be reduced. nih.govnih.gov Ligand-conjugated nanocarriers represent a key strategy for active targeting, where nanoparticles are decorated with ligands that bind to receptors overexpressed on the surface of cancer cells. nih.govresearchgate.net
One of the most explored ligands for this purpose is the glycoprotein (B1211001) transferrin (Tf). nih.gov Cancer cells exhibit an increased requirement for iron to support their rapid proliferation, leading to a higher expression of transferrin receptors (TfRs) on their surfaces compared to normal cells. nih.gov This differential expression makes Tf an ideal candidate for targeting docetaxel-loaded nanocarriers to tumors. nih.gov
Research has focused on various types of nanocarriers for this strategy. In one approach, this compound (DCT) was loaded into nanoparticles made from poly-l-lactic-co-glycolic acid (PLGA), a biodegradable and FDA-approved polymer. nih.gov The transferrin was conjugated to the PLGA nanoparticles, which were formulated using an emulsion-solvent evaporation technique. nih.govnih.gov Cytotoxicity studies on MCF-7 breast cancer cells confirmed that the transferrin-conjugated PLGA nanoparticles were more active than their non-conjugated counterparts. nih.govnih.gov Furthermore, cell uptake studies verified the ligand-mediated active targeting of these formulated nanoparticles. nih.govresearchgate.net The anticancer activity of the DCT-loaded Tf-conjugated PLGA NPs was found to occur by arresting the cell cycle in the G2/M phase. nih.govresearchgate.net
Another strategy involves the surface modification of docetaxel nanocrystals (DTX-NCs) with transferrin. dovepress.com DTX-NCs were prepared using a nanoprecipitation method, followed by surface modification with Tf via adsorption. dovepress.com The presence of transferrin was found to enhance the stability of the nanocrystals. dovepress.com In vitro cytotoxicity assays in A549 lung cancer cells demonstrated that the transferrin-conjugated nanocrystals (Tf-DTX-NCs) had significantly higher cytotoxicity compared to both non-conjugated nanocrystals and pure docetaxel. dovepress.com
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Cytotoxicity (Inhibition %) vs. A549 cells (100 µg/mL DTX) | Reference |
| DTX-NCs | 531.3 ± 121.6 | 0.23 | 55.5 ± 6.1 (24h); 61.9 ± 3.1 (48h) | dovepress.com |
| Tf-DTX-NCs | 480.3 ± 107.8 | 0.17 | 66.9 ± 3.8 (24h); 75.1 ± 1.9 (48h) | dovepress.com |
| Pure DTX | N/A | N/A | 15.5 ± 5.7 (24h); 18.6 ± 3.0 (48h) | dovepress.com |
Passive Targeting through Enhanced Permeation and Retention (EPR) Effect
Passive targeting leverages the unique pathophysiological characteristics of solid tumors, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. nih.govwikipedia.org First described in the 1980s, the EPR effect is a consequence of the disorganized and rapid growth of tumors (angiogenesis), which results in abnormal blood vessel architecture. wikipedia.orgmdpi.com
The key features contributing to the EPR effect are:
Hyperpermeable Vasculature : Tumor blood vessels are often poorly formed, with defective endothelial cells and wide fenestrations (gaps). wikipedia.org This "leakiness" allows macromolecules and nanoparticles to pass from the bloodstream into the tumor interstitium more easily than they can in healthy tissues, which have tight endothelial junctions. researchgate.net
Impaired Lymphatic Drainage : Solid tumors typically lack an effective lymphatic drainage system. nih.govwikipedia.org In normal tissues, the lymphatic system is responsible for clearing fluids and particles from the interstitial space. mdpi.com Its absence in tumors leads to the accumulation and long-term retention of nanocarriers that have extravasated from the blood vessels. nih.govmdpi.com
This combination of enhanced permeability and retention allows nanocarriers, such as liposomes and polymeric nanoparticles, to accumulate preferentially in tumor tissue. nih.govresearchgate.net The size of the nanocarrier is a critical factor for successful passive targeting via the EPR effect. Nanoparticles must be large enough to avoid rapid renal clearance (generally larger than a hydrodynamic diameter of 5-7 nm) but small enough to pass through the fenestrations in the tumor vasculature. nih.govmdpi.com Studies have suggested a suitable size range for nanoparticles to be approximately 40 to 400 nm for enhanced tumor accumulation. mdpi.com For instance, research on hyaluronic acid-docetaxel conjugate-loaded nanoliposomes noted that nanocarriers between 100 and 200 nm are reported to target tumor tissues passively through the EPR effect. innovareacademics.in
The EPR effect serves as the fundamental principle for the tumor-selective delivery of many nanomedicines, aiming to concentrate the therapeutic agent, such as this compound, at the tumor site while minimizing exposure to healthy tissues. wjgnet.com It is considered a necessary first step for successful anticancer chemotherapy using macromolecular drugs. wjgnet.com
Sustained Release and Controlled Delivery Systems
Developing formulations that provide sustained or controlled release of this compound is crucial for improving therapeutic efficacy. nih.gov Such systems aim to maintain the drug concentration within a therapeutic window for an extended period, which is beneficial given that the anticancer activity of docetaxel is dependent on both its concentration and the duration of exposure. nih.gov
Various advanced delivery platforms have been engineered to achieve this goal:
Self-Assembled Nanocarriers (SANs) : SANs have been developed as a novel colloidal delivery system for this compound. nih.gov These nanocarriers, prepared by methods like high-pressure homogenization, can achieve high drug entrapment efficiency. nih.govjddtonline.info Studies have shown that Docetaxel-loaded SANs exhibit a diffusion-controlled release over a period of 12 hours, a significant extension compared to a standard hydroalcoholic solution of the drug, which released the majority of the drug within 4 hours. nih.gov For example, one formulation using Pluronic® F127 released 96.56% of the drug after 12 hours, while another with Pluronic® F68 showed 89.59% release in the same timeframe. jddtonline.inforesearchgate.net
Cubosome-Based Thermoresponsive Depot Systems : This innovative system combines drug-loaded cubosomes within a thermoreversible gel. nih.gov Cubosomes are nanostructured particles of a binary system, often of monoolein (B16389) and water, that can carry drugs. nih.gov These are then dispersed in a polymer solution that is liquid at room temperature but forms a gel at body temperature (~37°C). nih.gov When Docetaxel-loaded cubosomes were incorporated into such a thermoresponsive depot system, the drug release was significantly prolonged. nih.gov While the cubosome dispersion alone released about 97% of the drug within 12 hours, the depot system showed an initial burst release of ~21% and only released ~39% of the drug over the same 12-hour period, indicating its potential for controlled delivery. nih.govresearchgate.net
Nanostructured Lipid Carriers (NLCs) : NLCs are composed of a matrix of solid and liquid lipids, offering high encapsulation efficiency and prolonged release for hydrophobic drugs like docetaxel. mdpi.com In one study, NLCs were incorporated into a hydrogel for topical application. mdpi.com The formulation demonstrated sustained drug release, which was a key factor in its therapeutic action. mdpi.com
Silk Fibroin Nanoparticles (SF-NPs) : Biodegradable polymers like silk fibroin have been used to create nanoparticles for docetaxel delivery. mdpi.com In vitro release studies of docetaxel-loaded SF-NPs showed a biphasic release profile, characterized by an initial faster release followed by a sustained release phase over 72 hours. mdpi.com
| Delivery System | Composition Highlights | Release Profile | Reference |
| Self-Assembled Nanocarriers (SANs) | Glyceryl monooleate, Pluronic® F127/F68 | Diffusion-controlled release over 12 hours (e.g., ~90-97% release) | nih.govjddtonline.info |
| Thermoresponsive Depot System | Docetaxel-loaded cubosomes in a Pluronic®-based gel | ~39% release over 12 hours | nih.gov |
| Silk Fibroin Nanoparticles (SF-NPs) | Docetaxel loaded into silk fibroin polymer | Biphasic profile with sustained release over 72 hours | mdpi.com |
Preclinical Combination Therapy Investigations
Synergistic Interactions with Other Chemotherapeutic Agents
Studies with Antimetabolites (e.g., 5-Fluorouracil (B62378), Methotrexate)
Preclinical studies combining docetaxel (B913) trihydrate with the antimetabolite 5-Fluorouracil (5-FU) have demonstrated a strong synergistic relationship. nih.gov Research using murine tumor models has shown that the combination of docetaxel and 5-FU is highly synergistic. nih.gov This enhanced effect is believed to be a result of their distinct mechanisms of action, which may lead to a more comprehensive attack on cancer cell proliferation. cancernetwork.com While docetaxel stabilizes microtubules, disrupting mitotic spindle formation, 5-FU inhibits thymidylate synthase, a critical enzyme in DNA synthesis. The combination has shown activity in cell lines that are resistant to 5-FU alone. cancernetwork.com No pharmacokinetic interaction between docetaxel and 5-fluorouracil was apparent in these studies. nih.gov
In vitro studies have also explored the combination of taxanes like docetaxel with methotrexate (B535133) (MTX). These investigations revealed that the sequence of drug administration is critical. A synergistic cytotoxic effect was observed when cells were exposed to methotrexate followed by a taxane (B156437). nih.gov This is potentially due to methotrexate synchronizing cells in the S phase of the cell cycle, making them more vulnerable to the effects of microtubule-targeting agents like docetaxel. nih.gov However, administering the drugs in the reverse order resulted in an antagonistic effect. nih.gov
Interactive Table: Preclinical Findings of Docetaxel Trihydrate with Antimetabolites
| Combination Agent | Model System | Key Finding | Citation |
| 5-Fluorouracil | Murine Tumor Models | Highly synergistic | nih.gov |
| 5-Fluorouracil | Cancer Cell Lines | Active in 5-FU resistant lines | cancernetwork.com |
| Methotrexate | In Vitro Cell Lines | Sequence-dependent synergy (MTX then taxane) | nih.gov |
| Methotrexate | In Vitro Cell Lines | Antagonism with reverse sequence | nih.gov |
Combinations with Alkylating Agents (e.g., Cyclophosphamide (B585), Etoposide)
The combination of this compound with the alkylating agent cyclophosphamide has shown synergistic effects in preclinical models. Studies in a mouse model with mammary adenocarcinoma demonstrated a therapeutic synergy between the two drugs. nih.govresearchgate.net This preclinical evidence provided a strong rationale for investigating this combination in clinical settings. researchgate.netnih.gov The distinct mechanisms of action, with docetaxel targeting microtubules and cyclophosphamide damaging DNA through alkylation, are thought to contribute to the enhanced antitumor activity.
Preclinical data also suggests a lack of cross-resistance between docetaxel and etoposide (B1684455), another topoisomerase II inhibitor with alkylating properties. Docetaxel has demonstrated activity in cell lines resistant to etoposide. cancernetwork.com However, some studies have indicated that etoposide may decrease the clearance of docetaxel, suggesting a potential pharmacokinetic interaction that warrants consideration. efda.gov.et
Integration with Anthracyclines (e.g., Doxorubicin)
The combination of this compound and the anthracycline doxorubicin (B1662922) has been a significant area of preclinical and clinical investigation. Preclinical studies have laid the groundwork for the successful clinical application of this combination. cancernetwork.com While the exact nature of the interaction can be complex, the distinct mechanisms of action—microtubule stabilization by docetaxel and DNA intercalation and topoisomerase II inhibition by doxorubicin—are believed to result in enhanced cancer cell death. metu.edu.tr Some in vitro studies have suggested that combining doxorubicin with docetaxel may be a good model for in vivo chemotherapy. metu.edu.tr It is noteworthy that doxorubicin may affect the disposition of docetaxel, as one study indicated an increase in the area under the curve (AUC) of docetaxel when co-administered. efda.gov.et
Exploration with Other Microtubule-Targeting Agents (e.g., Vinorelbine)
Preclinical studies have demonstrated a synergistic relationship when this compound is combined with vinorelbine, another microtubule-targeting agent. nih.govresearchgate.net Although both drugs affect microtubules, they do so with subtle differences that may contribute to their combined efficacy. The investigation into this combination is supported by the synergy observed in preclinical models and their non-overlapping side-effect profiles. cancernetwork.com
Combinations with Targeted Therapies and Signaling Pathway Inhibitors
Receptor Tyrosine Kinase Inhibitors (e.g., Pelitinib (B1684513), EGFR inhibitors)
Preclinical investigations have explored the combination of this compound with inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). In gastric cancer models, the combination of this compound with the EGFR inhibitor pelitinib showed significant anti-cancer effects, particularly in cells with low expression of RNF43 and PWWP2B. nih.gov In a murine xenograft model of gastric cancer, pelitinib, when administered as a single agent, significantly reduced tumor volume. nih.govresearchgate.net Further analysis in these models demonstrated that this compound and pelitinib exhibited strong inhibitory and apoptotic rates. researchgate.netresearchgate.net Pelitinib is known to inhibit the EGF-induced activation of AKT and ERK1/2 in cancer cells. researchgate.net
The combination of docetaxel with EGFR inhibitors like gefitinib (B1684475) has also been evaluated in preclinical models of advanced prostate cancer. nih.gov In vitro and in vivo studies have shown that combining docetaxel with gefitinib and a COX-2 inhibitor resulted in significantly greater antitumor efficacy than any of the agents used individually. nih.gov This triple combination led to a more substantial decrease in cell viability and a more marked increase in apoptosis. nih.gov These findings suggest that blocking the EGFR pathway can sensitize advanced prostate cancer cells to the cytotoxic effects of docetaxel. nih.gov
Interactive Table: Preclinical Findings of this compound with Targeted Therapies
| Combination Agent | Target | Model System | Key Finding | Citation |
| Pelitinib | EGFR | Gastric Cancer Cells (low RNF43/PWWP2B) | Significant anti-cancer effects | nih.gov |
| Pelitinib | Murine Gastric Cancer Xenograft | Reduced tumor volume | nih.govresearchgate.net | |
| Pelitinib | Gastric Cancer Cells | High inhibitory and apoptotic rates | researchgate.netresearchgate.net | |
| Gefitinib (with COX-2 inhibitor) | EGFR | Advanced Prostate Cancer Cells (in vitro/in vivo) | Greater anti-tumor activity and apoptosis | nih.gov |
: PI3K/AKT/mTOR Pathway Inhibitors (e.g., Uprosertib)
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical cascade for cell growth, proliferation, and survival. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. Preclinical studies have explored the combination of docetaxel with inhibitors of this pathway, revealing synergistic or additive antitumor effects.
One such inhibitor is uprosertib (B612135) (GSK2141795), a broad AKT inhibitor. In a preclinical gastric cancer xenograft model (MKN45), the combination of uprosertib with this compound resulted in significant tumor growth inhibition. nih.gov The inhibitory rates for this compound and uprosertib as single agents were 49% and 27%, respectively. nih.gov
Other preclinical investigations have combined docetaxel with various pan-PI3K or isoform-specific PI3K inhibitors. For instance, GDC-0941 (pictilisib), a pan-PI3K inhibitor, has been shown to enhance the efficacy of docetaxel in human breast cancer models. This combination led to increased cell death both in vitro and in vivo. iiarjournals.org Similarly, in preclinical models of head and neck squamous cell carcinoma (HNSCC), the combination of docetaxel with PX-866, an irreversible pan-isoform PI3K inhibitor, demonstrated synergistic activity. nih.govumich.edu
In the context of prostate cancer, the AKT inhibitor capivasertib (B1684468) (AZD5363) has been studied in combination with docetaxel. Preclinical data in both PTEN-null and PTEN-wildtype prostate cancer models indicated that the addition of capivasertib following docetaxel treatment enhanced antitumor effects. asco.org
Below is a table summarizing the preclinical findings for the combination of docetaxel with PI3K/AKT/mTOR pathway inhibitors.
Table 1: Preclinical Studies of Docetaxel with PI3K/AKT/mTOR Pathway Inhibitors
| Combination Agent | Cancer Model | Key Findings |
|---|---|---|
| Uprosertib | Gastric Cancer Xenograft (MKN45) | Uprosertib in combination with this compound significantly inhibited tumor growth. nih.gov |
| GDC-0941 (Pictilisib) | Human Breast Cancer Models (MCF7-neo/HER2, MX-1, MAXF1162) | Enhanced efficacy of docetaxel through increased cell death in vitro and in vivo. iiarjournals.org |
| PX-866 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Revealed synergy with docetaxel in preclinical models. nih.govumich.edu |
| Capivasertib | Prostate Cancer Xenografts and Cell Lines (PTEN-null and PTEN-WT) | Improved anti-tumor effects when added after docetaxel pre-treatment. asco.org |
: Estramustine (B1671314) Combinations
Estramustine, a molecule that combines estradiol (B170435) and nornitrogen mustard, has been investigated in combination with docetaxel, particularly in preclinical models of prostate cancer. The rationale for this combination lies in their distinct but complementary mechanisms targeting microtubules.
Preclinical studies have yielded mixed but often promising results. Some research has demonstrated synergistic or additive effects. For example, in the MAT-LyLu (MLL) rat prostate cancer cell line, the addition of estramustine lowered the IC50 value of docetaxel from 40 nM to 15 nM. umich.edu In an in vivo MLL model, a low dose of docetaxel combined with estramustine showed similar antineoplastic activity to a high dose of docetaxel alone, suggesting at least an additive effect. umich.edu The combination of docetaxel and estramustine has also shown synergistic activity in other prostate cancer cell lines. capes.gov.br
Conversely, other preclinical studies have not observed a synergistic interaction. One study using PC3, LNCaP, and MDA PCa 2b prostate cancer cell lines found that estramustine did not increase the in vitro activity of docetaxel, nor did it enhance its antitumor effects in in vivo xenograft models. nih.govathenaes.com
The following table summarizes the findings from various preclinical studies on the docetaxel and estramustine combination.
Table 2: Preclinical Studies of Docetaxel with Estramustine
| Cancer Model | Key Findings |
|---|---|
| PC-3 and MAT-LyLu (MLL) Prostate Cancer Cells | Additive activity observed in MLL cells in vitro and in vivo; no alteration of docetaxel IC50 in PC-3 cells. umich.edu |
| Prostate Cancer Cell Lines | The combination exhibited synergistic activity. capes.gov.br |
| PC3, LNCaP, and MDA PCa 2b Prostate Cancer Cells and Xenografts | Estramustine did not increase the activity of docetaxel in these models. nih.govathenaes.com |
| Androgen-Independent Prostate Cancer (AIPC) Models | The combination is reported to be synergistic in vitro. nih.gov |
: Immunomodulatory Agents in Preclinical Models
The interplay between chemotherapy and the immune system has led to investigations combining docetaxel with various immunomodulatory agents. The central hypothesis is that docetaxel, by inducing immunogenic cell death, can create a more favorable tumor microenvironment for immunotherapy.
Preclinical studies combining docetaxel with immune checkpoint inhibitors, such as anti-PD-1 antibodies, have shown promise. In a syngeneic murine breast cancer model, the intratumoral administration of a controlled-release formulation of docetaxel significantly increased the efficacy of systemic anti-PD-1 treatment. asco.org In a prostate cancer xenograft model, docetaxel-based therapy was found to sensitize tumors to anti-PD-1 blockade by promoting the infiltration of T cells and upregulating PD-1 and PD-L1. thno.orgnih.gov
The combination of docetaxel with cancer vaccines has also been explored in preclinical settings. In a murine colon adenocarcinoma model, docetaxel combined with a recombinant viral vaccine was superior to either agent alone in reducing tumor burden. nih.govaacrjournals.org These studies suggest that docetaxel can modulate various immune cell populations, including CD4+, CD8+, and natural killer (NK) cells, and enhance the response to vaccination. nih.govaacrjournals.org Furthermore, combining docetaxel with a whole-cell vaccine in a murine melanoma model extended survival. iiarjournals.org
The table below outlines key preclinical findings for docetaxel in combination with immunomodulatory agents.
Table 3: Preclinical Studies of Docetaxel with Immunomodulatory Agents
| Combination Agent Type | Cancer Model | Key Findings |
|---|---|---|
| Anti-PD-1 Antibody | Syngeneic Murine Breast Cancer Model | Intratumoral docetaxel enhanced the efficacy of systemic anti-PD-1 treatment. asco.org |
| Anti-PD-1 Antibody | Prostate Cancer Xenograft Model | Docetaxel-based therapy prompted T-cell infiltration and upregulated PD-1/PD-L1, sensitizing tumors to anti-PD-1 blockade. thno.orgnih.gov |
| Recombinant Viral Vaccine | Murine Colon Adenocarcinoma Model | Combination was superior to single agents in reducing tumor burden; docetaxel modulated immune cell populations. nih.govaacrjournals.org |
| Whole-Cell Vaccine | Murine Melanoma Model | Combination with docetaxel extended mouse survival. iiarjournals.org |
Mechanistic Basis of Synergism in Preclinical Contexts
The synergistic effects observed in preclinical studies of docetaxel combinations are rooted in complementary and interactive mechanisms of action.
With PI3K/AKT/mTOR pathway inhibitors , the synergism stems from a dual attack on cancer cell survival mechanisms. Docetaxel induces cell stress and apoptosis primarily by stabilizing microtubules and arresting the cell cycle in the G2/M phase. nih.gov However, some cancer cells can evade apoptosis through the activation of pro-survival signaling pathways like the PI3K/AKT/mTOR cascade. aacrjournals.org Preclinical studies have shown that docetaxel treatment can lead to the upregulation of phosphorylated effectors within this pathway. asco.org By co-administering an inhibitor like uprosertib or capivasertib, this survival response is blocked, leading to enhanced apoptosis and greater tumor growth inhibition. asco.orgresearchgate.net
The mechanistic basis for the synergy between docetaxel and estramustine lies in their shared, yet distinct, impact on the microtubule network. Docetaxel promotes the assembly and stabilization of microtubules, while estramustine disrupts their organization by binding to microtubule-associated proteins. umich.educancernetwork.com This combined assault on microtubule dynamics can lead to a more profound mitotic arrest and subsequent cell death than either agent can achieve alone. umich.edumdpi.com
In combinations with immunomodulatory agents , docetaxel's role extends beyond direct cytotoxicity to that of an immunomodulator. Docetaxel can induce immunogenic cell death (ICD), a form of apoptosis that releases damage-associated molecular patterns (DAMPs). asco.org This process acts as a danger signal to the immune system, promoting the maturation of dendritic cells and the priming of anti-tumor T cells. Furthermore, studies have shown that docetaxel can remodel the tumor immune microenvironment by activating the cGAS/STING pathway, which in turn induces IFN signaling and facilitates the infiltration of lymphocytes into the tumor. thno.orgnih.gov This transformation of an immunologically "cold" tumor into a "hot" one, which is more infiltrated by immune cells, enhances the efficacy of checkpoint inhibitors and cancer vaccines that rely on a robust anti-tumor immune response. thno.orgnih.gov
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography is the cornerstone for analyzing Docetaxel (B913) trihydrate, enabling the separation of the active compound from process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely utilized techniques, often coupled with mass spectrometry for enhanced sensitivity and specificity.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and commonly used method for the estimation of Docetaxel trihydrate in bulk drug and pharmaceutical forms. jddtonline.info These methods are developed to be simple, precise, accurate, and reproducible. jddtonline.info Chromatographic separation is typically achieved on C8 or C18 stationary phases. jddtonline.infoglobalresearchonline.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate buffer, with the pH adjusted to acidic conditions. jddtonline.info Isocratic or gradient elution modes can be employed to achieve optimal separation. globalresearchonline.netrjptonline.org Detection is commonly performed using a UV-VIS detector at a wavelength of approximately 230 nm or 232 nm. jddtonline.infoglobalresearchonline.net The goal of method development is often to create a stability-indicating assay that can separate docetaxel from its degradation products and any formulation excipients. rjptonline.orgnih.gov
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | LiCrosphore® 100 (C8), 150 x 4.6 mm, 5 µm jddtonline.info | ZORBAX Eclipse plus C18, Agilent jidps.com |
| Mobile Phase | Acetonitrile / 20 mM Phosphate Buffer (45:55, v/v), pH 3.5 jddtonline.info | Methanol / Acetonitrile / Water (40:40:20 v/v) jidps.com |
| Flow Rate | 1.0 mL/min jddtonline.info | 0.9 mL/min jidps.com |
| Detection Wavelength | 230 nm jddtonline.info | 237 nm jidps.com |
| Run Time | Not Specified | 20 min globalresearchonline.net |
This table is for illustrative purposes and represents a synthesis of parameters from multiple research studies. Specific conditions may vary.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it a powerful tool for analyzing Docetaxel and its related substances. scirp.orgscirp.org UPLC methods are developed to separate and quantify process-related impurities and degradants. scirp.org These methods typically use columns with smaller particle sizes (e.g., 1.7 µm) such as the ACQUITY UPLC BEH C18 column. scirp.orgscirp.org
A gradient elution is commonly employed for effective separation. For instance, a mobile phase system might consist of Mobile Phase A (a mixture of water, methanol, and acetonitrile) and Mobile Phase B (a mixture of acetonitrile and water). scirp.orgscirp.org The flow rate is generally lower than in HPLC, around 0.4 mL/min, with detection at 232 nm using a photodiode array (PDA) detector. scirp.orgscirp.org UPLC methods are rigorously validated according to International Council for Harmonisation (ICH) guidelines for parameters such as precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). scirp.org The analytical Quality by Design (QbD) approach has also been applied to develop robust bioanalytical UPLC methods for this compound, ensuring enhanced method performance through systematic optimization. researchgate.netbenthamdirect.com
Table 2: Example UPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| System | Waters Acquity UPLC scirp.org |
| Column | ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm scirp.org |
| Mobile Phase A | Water / Methanol / Acetonitrile (500:300:200, v/v/v) scirp.org |
| Mobile Phase B | Acetonitrile / Water (800:200, v/v) scirp.org |
| Elution Mode | Gradient scirp.org |
| Flow Rate | 0.4 mL/min scirp.org |
| Column Temperature | 25°C scirp.org |
| Detection Wavelength | 232 nm (PDA) scirp.org |
| Injection Volume | 5 µL scirp.org |
This table represents typical parameters for a validated UPLC method. Specific gradient programs and conditions may vary based on the specific impurities being targeted.
Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices like human plasma. nih.gov UPLC-MS/MS methods are developed to be rapid, sensitive, and reproducible. nih.gov Separation is achieved on a UPLC column, followed by detection using a mass spectrometer, often a triple quadrupole instrument. usask.ca
Ionization is typically performed using electrospray ionization (ESI) in the positive ion mode. nih.gov Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (commonly Paclitaxel). nih.govusask.ca For Docetaxel, a common transition monitored is m/z 808.3→527.1. nih.gov These methods can achieve very low limits of quantification, often in the low ng/mL range, making them suitable for pharmacokinetic studies. nih.govusask.ca The total analytical run time for UPLC-MS/MS methods is often very short, typically only a few minutes. nih.gov
Stability-Indicating Methods for Research Purposes
A crucial aspect of analytical characterization is the development of stability-indicating methods. These methods are designed to separate the drug substance from its potential degradation products, thereby providing a clear picture of the drug's stability under various environmental conditions. nih.gov
Forced degradation, or stress testing, is an essential part of developing and validating a stability-indicating method. ajrconline.org In these studies, this compound is subjected to a variety of harsh conditions to accelerate its degradation. nih.gov The goal is to generate potential degradation products and ensure the analytical method can effectively separate them from the parent drug and from each other. nih.gov
Common stress conditions applied to Docetaxel include:
Acid Hydrolysis: Treatment with acids like hydrochloric acid (e.g., 1N HCl). rjptonline.orgjidps.com
Base Hydrolysis: Treatment with bases such as sodium hydroxide (e.g., 0.1N NaOH). rjptonline.orgjidps.com Studies have shown that a majority of degradation impurities are observed under basic conditions. nih.govresearchgate.net
Oxidation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂). rjptonline.orgnih.gov
Thermal Degradation: Heating the sample at elevated temperatures (e.g., 100°C). nih.gov
Photolytic Degradation: Exposing the sample to UV or fluorescent light. nih.gov
The degradation products are then identified and characterized, often using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Some identified degradation impurities include 7-epi-docetaxel, 10-deacetyl baccatin III, and 7-epi-10-oxo-docetaxel. nih.govresearchgate.net
Table 3: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Example Reagent/Parameter | Observation |
|---|---|---|
| Acidic | 2N HCl for 24 hours nih.gov | Degradation observed nih.gov |
| Basic | 2N NaOH for 1 hour nih.gov | Significant degradation, major impurities formed nih.govnih.gov |
| Oxidative | 3% H₂O₂ for 12 hours nih.gov | Degradation observed nih.gov |
| Thermal | 100°C for 48 hours nih.gov | Degradation observed nih.gov |
| Photolytic | UV/fluorescent light | No considerable degradation observed nih.gov |
This table summarizes typical conditions and outcomes from forced degradation studies as reported in the literature.
Following forced degradation studies, two key assessments are performed to confirm the validity of the stability-indicating method: peak purity analysis and mass balance evaluation. nih.gov
Peak Purity Determination: This analysis is conducted to ensure that the chromatographic peak of the parent drug (Docetaxel) is spectrally pure and does not have any co-eluting impurities. nih.gov It is typically performed using a Photodiode Array (PDA) detector, which acquires UV-Vis spectra across the entire peak. nih.govresearchgate.net Software compares the spectra from the upslope, apex, and downslope of the peak. researchgate.net If the spectra are identical, the peak is considered pure, confirming that the method can separate the drug from its degradants. nih.gov
Mass Balance Evaluation: The principle of mass balance is to account for all the drug substance after degradation. nih.gov It involves comparing the initial assay value of the drug with the sum of the assay value of the remaining drug and the amount of all degradation products formed. nih.gov A successful mass balance, typically in the range of 95-105%, demonstrates that all major degradation products have been detected and quantified, confirming the stability-indicating nature of the analytical method. nih.gov Studies on Docetaxel have reported mass balance data greater than 96%, validating the power of the developed methods. nih.gov
Characterization of Novel Formulations
The development of novel formulations for this compound necessitates a comprehensive suite of analytical methodologies to ensure quality, efficacy, and stability. These characterization techniques are crucial for understanding the physicochemical properties of the formulations, which in turn govern their biological performance. The following sections detail the key analytical methods employed in the research and characterization of new this compound delivery systems.
Particle Size and Zeta Potential Measurement
The particle size and zeta potential are critical quality attributes of nano-formulations, influencing their stability, biodistribution, and cellular uptake. Dynamic Light Scattering (DLS) is a commonly employed technique for measuring the hydrodynamic diameter of nanoparticles in a suspension. This method analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
The zeta potential, a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles, is a key indicator of the stability of colloidal dispersions. A high absolute zeta potential value, either positive or negative, indicates strong electrostatic repulsion between particles, which prevents aggregation and enhances the stability of the formulation researchgate.net. Zeta potential is typically measured using electrophoretic light scattering, where the velocity of the particles under an applied electric field is determined.
Various studies have reported the particle size and zeta potential for different docetaxel-loaded nanocarriers. For instance, docetaxel-loaded nanostructured lipid carriers (NLCs) have been optimized to achieve specific particle sizes and zeta potentials to ensure stability mdpi.comnih.gov. Similarly, polymeric nanoparticles, such as those made from PLGA/TPGS, have been characterized to determine how formulation variables affect these parameters pharmaexcipients.com. Nanosuspensions stabilized with substances like sodium deoxycholate (SDC) have shown that stabilizer concentration can significantly influence both particle size and zeta potential nih.gov.
Table 1: Particle Size and Zeta Potential of Various Docetaxel Formulations
| Formulation Type | Mean Particle Size (nm) | Zeta Potential (mV) | Reference |
|---|---|---|---|
| PLGA-PEG Nanoparticles | 105.97 ± 5.16 | -34.73 ± 1.19 | pharmaexcipients.com |
| Nanosuspension with 5% SDC | 83.97 | -13.6 | nih.gov |
| PLGA Nanoparticles (Optimized) | 221.2 | -36 | researchgate.net |
| PCL-Tween 80 Nanoparticles | ~200 | ~ -20 | nih.gov |
| mPEG-PLA Nanoparticles | 264.3 | Not Reported | mdpi.com |
| PLGA Nanoparticles (co-loaded) | 231 ± 12 | -8.51 ± 1.32 | researchgate.net |
Entrapment Efficiency and Drug Content Analysis
Entrapment efficiency (EE) and drug content (or drug loading, DL) are critical parameters that define the amount of drug successfully encapsulated within the carrier system. High entrapment efficiency is desirable to maximize the therapeutic payload and minimize the administration of free, non-encapsulated drug.
The determination of EE and DL typically involves separating the unencapsulated drug from the drug-loaded nanoparticles, followed by quantification of the entrapped drug. Common separation techniques include ultracentrifugation, ultrafiltration, and dialysis nih.gov. After separation, the nanoparticles are lysed using a suitable solvent to release the entrapped docetaxel.
High-Performance Liquid Chromatography (RP-HPLC) is the most widely used analytical technique for the quantification of docetaxel in these formulations nih.govglobalresearchonline.netjddtonline.infonih.gov. A validated RP-HPLC method provides the necessary specificity, accuracy, and precision for determining the drug concentration mdpi.comresearchgate.net. The method typically involves a C18 column with a mobile phase consisting of a mixture of organic solvents (like acetonitrile or methanol) and an aqueous buffer, with UV detection at a specific wavelength, commonly around 230-232 nm globalresearchonline.netjddtonline.info.
The entrapment efficiency is calculated as the ratio of the amount of drug entrapped in the nanoparticles to the total amount of drug used in the formulation, expressed as a percentage. Drug content is the ratio of the mass of the entrapped drug to the total mass of the nanoparticles.
Table 2: Entrapment Efficiency and Drug Loading of Docetaxel in Novel Formulations
| Formulation Type | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|
| PLGA/TPGS Nanoparticles | 96.78 ± 1.20 | Not Reported | pharmaexcipients.com |
| mPEG-PLA Nanoparticles | 62.22 | Not Reported | mdpi.com |
| PLGA Nanoparticles | 83.41 - 94.85 | 10.78 - 26.71 | researchgate.net |
| PCL-Tween 80 Nanoparticles | ~80 | 10 | nih.gov |
| Nanostructured Lipid Carrier (Dtx-MNLC) | Not Reported | 3.98 w/w | nih.gov |
| Liposomes (with 10% DC-CHOL) | 92.0 | Not Reported | sdu.dk |
In Vitro Drug Release Profiling
In vitro drug release studies are performed to predict the in vivo performance of a drug delivery system. These studies measure the rate and extent of drug release from the formulation over time under controlled laboratory conditions. The goal is often to achieve a sustained or controlled release profile, which can maintain therapeutic drug concentrations for an extended period, reduce dosing frequency, and minimize side effects.
The dialysis bag method is a frequently used technique for evaluating the in vitro release of docetaxel from nanoparticulate systems mdpi.comijmphs.com. In this method, a known amount of the docetaxel formulation is placed in a dialysis bag with a specific molecular weight cut-off. The bag is then immersed in a release medium, typically a phosphate buffer solution (PBS) at a physiological pH of 7.4, and kept at 37°C with constant agitation mdpi.com. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed by HPLC or UV-Vis spectrophotometry to determine the concentration of the released drug mdpi.com.
The release profile is often characterized by an initial burst release followed by a sustained release phase. The initial burst is attributed to the drug adsorbed on the surface of the nanoparticles, while the sustained release is governed by diffusion of the drug from the nanoparticle matrix and/or degradation of the carrier material. For example, docetaxel-loaded mPEG-PLA nanoparticles demonstrated an initial burst release within the first 8 hours, followed by a sustained release for up to 190 hours mdpi.com. Another study on nanostructured lipid carriers showed a biphasic release pattern, with about 40% of the drug released in the first 6 hours and a cumulative release of 80% after 48 hours nih.gov.
Table 3: In Vitro Cumulative Release of Docetaxel from Various Formulations
| Formulation Type | Time Point | Cumulative Release (%) | Release Medium (pH) | Reference |
|---|---|---|---|---|
| Nanosuspension with 5% SDC | 1 h | 33 | Not Specified | nih.gov |
| 24 h | 87 | |||
| mPEG-PLA Nanoparticles | ~8 h (initial burst) | Not Specified | PBS (7.4) | mdpi.com |
| 190 h | ~45 | |||
| Nanostructured Lipid Carrier (Dtx-MNLC) | 6 h | 40 | Simulated cancer cell microenvironment | nih.gov |
| 48 h | 80 | |||
| PCL-Tween 80 Nanoparticles | 28 days | 34.9 ± 2.23 | Not Specified | nih.gov |
| PLGA Nanoparticles | 24 h | 76.12 - 98.26 | Normal saline | researchgate.net |
Current Research Challenges and Future Directions
Addressing and Overcoming Drug Resistance in Preclinical Models
A significant hurdle in docetaxel (B913) therapy is the development of drug resistance. openpr.com Preclinical research has identified several mechanisms contributing to this phenomenon. One key mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which actively pump the drug out of cancer cells, reducing its intracellular concentration and efficacy. For instance, in docetaxel-resistant breast cancer cell lines, knocking down ABCG2 has been shown to significantly decrease the half-maximal inhibitory concentration (IC₅₀) of the drug. Another resistance mechanism involves alterations in tubulin isoforms and the upregulation of anti-apoptotic proteins like Bcl-2, which prevents the cancer cells from undergoing programmed cell death.
To counteract these resistance mechanisms, researchers are exploring several strategies in preclinical models:
Targeted Therapies: Combining docetaxel with targeted agents shows considerable promise. For example, the Hsp90 inhibitor ganetespib, when used with docetaxel, resulted in significant tumor regression in non-small cell lung cancer (NSCLC) xenografts, exceeding the efficacy of either drug alone.
Signaling Pathway Inhibition: Targeting signaling pathways that promote resistance is another key approach. The combination of capsaicin (B1668287) with docetaxel has been shown to synergistically inhibit the Akt/mTOR signaling pathway, enhancing apoptosis in prostate cancer models. Similarly, inhibitors of lactate (B86563) dehydrogenase A (LDHA) can suppress the epithelial-mesenchymal transition (EMT), a process linked to docetaxel resistance.
Receptor Blockade: Recent studies have identified the receptor protein CHRM1 as a critical factor in prostate cancer cell resistance to docetaxel. sciencedaily.com Blocking CHRM1 with the drug dicyclomine (B1218976) in resistant prostate cancer cell lines and animal models restored the ability of docetaxel to kill cancer cells and halt tumor growth. sciencedaily.com
Modulating Gene Expression: Research has shown that Contactin-1 (CNTN-1) can regulate the EMT phenotype and malignant progression in docetaxel-resistant prostate cancer cells by activating the PI3K/Akt signaling pathway. archivesofmedicalscience.com Downregulating CNTN-1 may be a viable strategy to reverse chemoresistance. archivesofmedicalscience.com
Development of Advanced Nanocarrier Systems for Enhanced Efficacy
The clinical use of docetaxel is often hampered by its poor water solubility, which necessitates the use of solubilizing agents like polysorbate 80 and ethanol (B145695) in formulations. mdpi.com These agents can cause side effects. mdpi.com To address these limitations and improve drug delivery, researchers are developing advanced nanocarrier systems. nih.gov
These nanotechnologies aim to:
Enhance drug solubility and bioavailability. nih.gov
Enable controlled and sustained drug release. nih.gov
Target tumors more precisely, reducing systemic toxicity. nih.gov
Several types of nanocarriers are under investigation for docetaxel delivery:
Liposomes: These are lipid-based nanoparticles that can encapsulate docetaxel, protecting it from degradation and improving its delivery. nih.gov
Polymeric Nanoparticles: These are made from biodegradable polymers and can be engineered to release docetaxel in a controlled manner. nih.gov Studies have shown that docetaxel-loaded polymeric nanoparticles can have a better therapeutic effect in animal models compared to conventional formulations. nih.gov
Niosomes: These are non-ionic surfactant-based vesicles that have been shown to enhance the sustained release and solubility of docetaxel, thereby reducing its toxicity. nih.gov
Silk Fibroin Nanoparticles: Docetaxel-loaded silk fibroin nanoparticles have demonstrated improved cytotoxic potential against breast cancer cell lines compared to the free drug. mdpi.com
Mesoporous Silica (B1680970) Nanoparticles: These nanoparticles offer a high surface area and large pore volume, allowing for high drug loading and controlled release, making them a potential carrier for targeted colonic delivery of docetaxel trihydrate. researchgate.net
Table 1: Comparison of Different Nanocarrier Systems for Docetaxel Delivery
| Nanocarrier System | Key Advantages |
| Liposomes | Biocompatible, protects drug from degradation. nih.gov |
| Polymeric Nanoparticles | Controlled and sustained drug release. nih.gov |
| Niosomes | Enhances solubility and reduces toxicity. nih.gov |
| Silk Fibroin Nanoparticles | Improved cytotoxic potential. mdpi.com |
| Mesoporous Silica Nanoparticles | High drug loading capacity, potential for targeted delivery. researchgate.net |
Exploration of Novel Combination Regimens with Mechanistic Rationale
Combining docetaxel with other chemotherapeutic agents or targeted therapies is a key strategy to improve treatment outcomes. techsciresearch.com The rationale behind these combinations is often to target different pathways involved in cancer cell growth and survival, potentially leading to synergistic effects and overcoming drug resistance.
Several combination regimens have been explored in clinical and preclinical studies:
Docetaxel and Platinum Agents: The combination of docetaxel with platinum-based drugs like cisplatin (B142131) and carboplatin (B1684641) is a standard treatment for various cancers, including non-small cell lung cancer and ovarian cancer. nih.govdexagroup.com
Triple-Therapy Regimens: Studies have investigated three-drug combinations. For instance, the addition of the anthracycline epirubicin (B1671505) to docetaxel and carboplatin has shown encouraging activity in ovarian cancer. nih.gov Sequential therapy with docetaxel, cisplatin, and epirubicin is also being evaluated. nih.gov
Docetaxel and Other Chemotherapies: Combinations of docetaxel with agents like gemcitabine, capecitabine, and 5-fluorouracil (B62378) are used in the treatment of various cancers, including breast, gastric, and head and neck cancers. nih.govdexagroup.commedicines.org.uk
Docetaxel and Targeted Therapies: Combining docetaxel with targeted agents is a promising approach. For example, in HER2-positive metastatic breast cancer, docetaxel is used in combination with trastuzumab. dexagroup.com Preclinical work has also shown that combining docetaxel with the mTOR inhibitor temsirolimus (B1684623) may delay tumor growth. asco.org
Investigating this compound in Emerging Oncology Paradigms
The role of docetaxel is also being investigated within new and evolving cancer treatment paradigms, such as precision medicine and immuno-oncology. dataintelo.com
Precision Medicine: The increasing focus on personalized medicine drives the demand for high-quality docetaxel API that can be used in targeted therapies tailored to individual patient profiles. dataintelo.com This includes the development of novel formulations and delivery systems that can enhance the drug's efficacy in specific patient populations. techsciresearch.com
Immuno-oncology: Research is exploring the potential of combining docetaxel with immunotherapies. The rationale is that chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a more favorable microenvironment for an immune response. This could potentially enhance the efficacy of checkpoint inhibitors and other immunomodulatory agents.
Sustaining the Supply of High-Quality Active Pharmaceutical Ingredient for Research
A consistent and reliable supply of high-quality this compound active pharmaceutical ingredient (API) is crucial for both ongoing research and clinical use. dataintelo.com The global this compound API market is influenced by several factors:
Increasing Demand: The rising global incidence of cancer is a primary driver for the demand for chemotherapy APIs like docetaxel. techsciresearch.com
Manufacturing and Supply Chain: Pharmaceutical companies and contract manufacturing organizations (CMOs) play a pivotal role in the large-scale production and distribution of high-quality docetaxel API. dataintelo.com Countries like China and India are key players in API production due to competitive costs and a well-established generics industry. techsciresearch.com
Quality and Purity: The market distinguishes between different purity levels of this compound API, with purities of 99% or higher being in high demand due to stringent regulatory requirements and the need for high-quality ingredients in advanced therapeutic applications. dataintelo.com
Challenges: The market faces challenges such as fluctuations in the price of raw materials and the complexity of the synthesis process. techsciresearch.com
Strategic collaborations between pharmaceutical companies and CMOs are essential to ensure a steady supply of high-quality this compound API to meet the growing demand from both the pharmaceutical industry and research institutions. dataintelo.com
Q & A
Q. What is the molecular mechanism of docetaxel trihydrate in inducing apoptosis, and how can this be experimentally validated?
this compound inhibits microtubule depolymerization, stabilizing tubulin polymers and disrupting mitotic spindle formation, leading to G2/M cell cycle arrest and apoptosis . To validate this, researchers can:
- Perform in vitro cell cycle analysis using flow cytometry with propidium iodide staining.
- Assess microtubule stabilization via immunofluorescence imaging of tubulin structures in treated cancer cells.
- Measure apoptosis markers (e.g., caspase-3 activation) using Western blotting or Annexin V assays.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for powder handling to avoid inhalation .
- Storage: Keep in sealed containers at 2–8°C in dry, ventilated areas .
- Disposal: Follow hazardous waste regulations for cytotoxic agents .
Q. How can researchers assess the cytotoxicity of this compound in cancer cell lines?
Standard methods include:
- MTT Assay: Measure cell viability via mitochondrial reductase activity after 24–72 hours of exposure .
- Clonogenic Survival Assay: Quantify long-term proliferative capacity post-treatment.
- Dose-Response Curves: Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can a 3² factorial design optimize this compound nanoparticle formulations?
A 3² full-factorial design evaluates two independent variables (e.g., polymer ratio, phosphatidylcholine concentration) at three levels (–1, 0, +1) to optimize responses like drug loading efficiency and release kinetics .
Q. What pharmacokinetic parameters should be prioritized in in vivo studies of this compound?
Key parameters include:
- Cmax: Peak plasma concentration.
- AUC0–t: Area under the concentration-time curve.
- t½: Elimination half-life.
- Kel: Elimination rate constant. Methods involve HPLC-MS plasma analysis and non-compartmental modeling (e.g., Phoenix WinNonlin) .
Q. How can contradictory cytotoxicity data across studies be resolved?
Contradictions often arise from:
- Cell Line Variability: Test multiple lines (e.g., MCF-7, A549) to confirm consistency .
- Assay Conditions: Standardize incubation time, serum concentration, and drug solvent (e.g., DMSO vs. ethanol) .
- Data Normalization: Use internal controls (e.g., untreated cells) and validate with orthogonal assays (e.g., ATP luminescence) .
Methodological Considerations
Q. What analytical techniques confirm the structural integrity of synthesized this compound?
- NMR Spectroscopy: Verify molecular structure via ¹H/¹³C spectra (e.g., 5.2–6.0 ppm for taxane ring protons) .
- XRD: Confirm trihydrate crystalline structure .
- HPLC-PDA: Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .
Q. How should researchers design combination therapy studies with this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
